Home > Products > Screening Compounds P86835 > CHMP7 protein, partial (48-62)
CHMP7 protein, partial (48-62) -

CHMP7 protein, partial (48-62)

Catalog Number: EVT-243938
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Charged multivesicular body protein 7
Overview

CHMP7 protein, specifically the partial sequence (48-62), is a crucial component of the endosomal sorting complexes required for transport, or ESCRT-III. This protein plays a significant role in various cellular processes, including nuclear envelope reformation, membrane repair, and the formation of multivesicular bodies. CHMP7 is characterized by its ability to mediate interactions at endoplasmic reticulum junctions and is involved in cellular responses to stress and damage. Its importance extends to tumor biology, where it has been identified as a potential immunobiomarker for cancer prognosis and treatment response.

Source and Classification

CHMP7 is classified as a member of the ESCRT-III complex, which is essential for the sorting of membrane proteins and the maintenance of cellular integrity. The protein's functionality is closely linked to its structural domains, which include tandem winged-helix domains that facilitate membrane binding and interactions with other ESCRT components. Research has shown that CHMP7's expression levels correlate with various tumor types, influencing immune cell infiltration and genomic stability .

Synthesis Analysis

Methods

The synthesis of CHMP7 can be approached through recombinant DNA technology, where the gene encoding CHMP7 is cloned into an expression vector. This vector is then introduced into suitable host cells (such as bacteria or yeast) for protein expression.

Technical Details

  1. Cloning: The CHMP7 gene is amplified using polymerase chain reaction (PCR) and cloned into a plasmid vector.
  2. Transformation: The plasmid is transformed into competent bacterial cells (e.g., E. coli) for protein expression.
  3. Induction: Protein expression is induced using specific inducers (e.g., IPTG) when the cells reach an optimal density.
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often employing tags like His6 for ease of isolation.
Molecular Structure Analysis

Structure

CHMP7 consists of multiple structural domains, including an N-terminal region rich in winged-helix motifs and a C-terminal domain containing alpha helices that are critical for oligomerization and interaction with other ESCRT proteins. The structure allows CHMP7 to form dynamic assemblies at cellular membranes.

Data

The structural analysis reveals that the N-terminal domain facilitates membrane binding while the C-terminal domain engages in oligomerization necessary for its function within the ESCRT machinery . Specific residues within these domains have been identified as critical for maintaining proper structure and function.

Chemical Reactions Analysis

Reactions

CHMP7 participates in several biochemical reactions related to membrane dynamics:

  1. Oligomerization: CHMP7 assembles into higher-order structures essential for its function in cellular processes.
  2. Interaction with LEM2: It forms complexes with LEM2, which recruits CHMP7 to sites of nuclear envelope repair.

Technical Details

These reactions are often studied using techniques such as fluorescence recovery after photobleaching (FRAP) and co-immunoprecipitation assays to analyze protein-protein interactions and dynamics within live cells .

Mechanism of Action

Process

The mechanism by which CHMP7 operates involves its recruitment to damaged membranes, where it aids in the repair processes through ESCRT-mediated pathways. Upon cellular stress or damage, CHMP7 translocates to sites requiring repair, facilitating the assembly of other ESCRT components necessary for membrane remodeling.

Data

Studies have shown that mutations in CHMP7 can disrupt these processes, leading to impaired nuclear envelope integrity and increased genomic instability . The dynamic nature of CHMP7's assembly at membrane sites is crucial for maintaining cellular homeostasis.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but typically falls within a neutral pH range.

Chemical Properties

  • Stability: CHMP7 is stable under physiological conditions but may undergo conformational changes upon binding to membranes or interacting partners.
  • Solubility: Generally soluble in aqueous buffers used for protein purification.

Relevant analyses indicate that specific environmental conditions can affect its oligomerization state and functional interactions .

Applications

Scientific Uses

CHMP7 holds promise in various scientific fields:

  1. Cancer Research: It serves as an immunobiomarker for predicting treatment responses in tumors, particularly colorectal cancer.
  2. Cell Biology: Understanding its role in membrane dynamics enhances knowledge about cellular repair mechanisms and intracellular transport systems.
  3. Therapeutic Targets: Given its involvement in tumor immunity, CHMP7 could be targeted for novel therapeutic strategies aimed at improving cancer treatment outcomes .
Molecular Mechanisms of CHMP7 in ESCRT-III-Mediated Nuclear Surveillance

Role of CHMP7 in ESCRT-III Pathway Activation and Polymerization Dynamics

CHMP7 serves as a critical initiator of the ESCRT-III (Endosomal Sorting Complex Required for Transport-III) pathway during nuclear envelope surveillance and repair. Unlike classical ESCRT-III subunits, CHMP7 is an ER-localized ESCRT-II/ESCRT-III hybrid protein that undergoes regulated conformational changes to trigger downstream polymerization [1] [4]. Under basal conditions, CHMP7 exists in an autoinhibited monomeric state. Activation occurs through interaction with inner nuclear membrane (INM) proteins like LEM2, which relieves autoinhibition by displacing CHMP7’s C-terminal region [1] [7]. This exposes hydrophobic surfaces and MIM (MIT-interaction motif) domains, enabling:

  • Filament nucleation: Activated CHMP7 recruits downstream ESCRT-III proteins (e.g., CHMP4B, CHMP2A/B) to sites of nuclear envelope damage or nuclear pore complex (NPC) disassembly [1] [8].
  • Polymer elongation: CHMP7 scaffolds the assembly of helical ESCRT-III filaments that constrict membranes via electrostatic and hydrophobic forces [5] [9].
  • VPS4 recruitment: CHMP7 polymers facilitate AAA-ATPase VPS4 binding, driving filament disassembly and membrane scission [2] [8].

In sporadic Amyotrophic Lateral Sclerosis (sALS) neurons, hyperactivation of this pathway leads to pathological CHMP7 nuclear accumulation and aberrant turnover of nucleoporins like POM121, initiating NPC injury [1].

Table 1: Key Stages of CHMP7-Mediated ESCRT-III Assembly

StageMolecular ProcessKey InteractorsFunctional Outcome
InitiationLEM2 binding relieves CHMP7 autoinhibitionLEM2, CHMP7 N-terminal domainCHMP7 activation
NucleationCHMP4B/CHMP2 recruitmentCHMP4B, CHMP2A/BESCRT-III filament formation
ElongationPolymerization along membrane necksVPS4, IST1Membrane deformation
TerminationATP-dependent disassemblyVPS4Membrane scission & filament recycling

CHMP7 Nuclear Accumulation Mechanisms: Passive Diffusion vs. Active Transport Regulation

CHMP7 localizes dynamically between the endoplasmic reticulum (ER) and nucleus via competing localization signals:

  • Nuclear Export Sequences (NESs): Two functional NES motifs in helices 5 and 6 (residues 250–330) facilitate CRM1-dependent export to the cytoplasm, restricting CHMP7 to the ER during interphase [6]. Inhibition of exportin-1 (e.g., with Leptomycin B) forces pathological nuclear accumulation [6].
  • Passive nuclear entry: CHMP7’s small size (~48 kDa) allows diffusion through nuclear pores. However, its steady-state localization is dominated by active export [6].
  • Mitotic regulation: During mitosis, nuclear envelope breakdown permits CHMP7-LEM2 mixing. CDK1 phosphorylation at Ser3/Ser441 prevents premature CHMP7 assembly in peripheral ER membranes (see Section 1.4) [3] [6].

In neurodegenerative contexts like ALS, sustained nuclear accumulation of CHMP7 occurs due to disrupted export mechanisms or upstream ESCRT-III hyperactivation, driving NPC injury [1] [2].

CHMP7 Interactions With Nuclear Envelope Proteins

CHMP7’s membrane-remodeling functions depend on specific interactions with nuclear envelope proteins:

  • LEM2 (LEM domain-containing protein 2): This INM protein is the primary docking site for CHMP7. The N-terminal domain of CHMP7 (residues 1–200) binds LEM2’s lumenal domain, initiating ESCRT-III recruitment. This interaction is gated by CDK1 phosphorylation status [3] [6] [7].
  • POM121 (Pore membrane protein 121): CHMP7 polymerization drives the pathological removal of this transmembrane nucleoporin in ALS neurons. POM121 loss disrupts NPC integrity, leading to TDP-43 mislocalization [1].
  • SUN1 (Sad1/UNC-84 domain-containing protein 1): Though less characterized than LEM2, SUN1 cooperates in nuclear envelope resealing. CHMP7-dependent dissolution of LEM2 clusters enables SUN1 reorganization post-mitosis [6].

Table 2: CHMP7 Binding Partners at the Nuclear Envelope

ProteinLocalizationInteraction Domain on CHMP7Functional Consequence
LEM2Inner nuclear membrane (INM)N-terminal domain (residues 1–200)ESCRT-III nucleation, INM repair
POM121Nuclear pore complex (NPC)Not fully mapped; requires CHMP7 polymerizationPathological turnover in ALS
SUN1INM, LINC complexLikely N-terminal domainNuclear envelope reformation
CHMP2BCytosolic ESCRT-IIIC-terminal SNF7 domainPolymer stabilization; hyperactivation in ALS

Post-Translational Modifications of CHMP7

CDK1 phosphorylation is the best-characterized post-translational modification regulating CHMP7:

  • Sites and timing: CDK1 phosphorylates CHMP7 at Ser3 and Ser441 during mitotic entry. This inhibits CHMP7’s affinity for LEM2, preventing premature ESCRT-III assembly in mitotic ER membranes [3] [6].
  • Dephosphorylation: During telophase, phosphatase activity reverses CDK1 modifications, enabling CHMP7-LEM2 binding exclusively at reforming nuclear envelopes [6].
  • Pathological implications: Non-phosphorylatable CHMP7 mutants (e.g., S3A/S441A) form aberrant polymers in peripheral ER, sequestering LEM2 and disrupting nuclear envelope integrity [6].

While ubiquitination and SUMOylation sites remain uncharacterized, mass spectrometry data suggest additional regulatory modifications within the N-terminal domain (residues 48–62) [4] [9].

Concluding Remarks

CHMP7 operates as a spatiotemporal conductor of ESCRT-III-mediated nuclear surveillance through integrated mechanisms: conformational activation, regulated nucleocytoplasmic shuttling, and phosphorylation-dependent partner interactions. Dysregulation at any node—particularly pathological nuclear accumulation or hyperactivation—triggers NPC dysfunction and neurodegeneration. The CHMP7 fragment (residues 48–62) likely contributes to membrane-binding or protein-interaction interfaces, though structural studies are needed to define its precise role. Targeting CHMP7 interactions (e.g., with CHMP2B antisense oligonucleotides) represents a promising therapeutic strategy for ALS [1] [2].

Properties

Product Name

CHMP7 protein, partial (48-62)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.